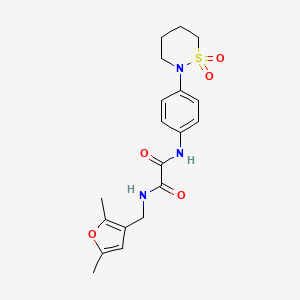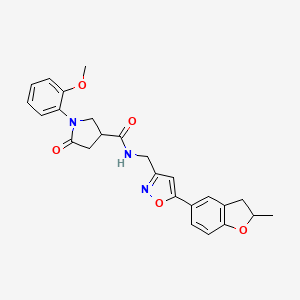![molecular formula C8H11ClO B2473747 1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroéthanone CAS No. 2028121-68-6](/img/structure/B2473747.png)
1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroéthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone is a chemical compound characterized by its unique bicyclic structure. The bicyclo[3.1.0]hexane moiety is a conformationally constrained bioisostere of cyclohexane, which provides tighter binding to target proteins and better selectivity, resulting in fewer off-target effects . This compound is of interest in various fields, including medicinal chemistry and synthetic organic chemistry.
Applications De Recherche Scientifique
1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, providing tighter binding to target proteins and better selectivity.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of bioactive compounds.
Biological Studies: The compound’s ability to interact with specific molecular targets makes it useful in studying biological pathways and mechanisms.
Méthodes De Préparation
The synthesis of 1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone can be achieved through several routes. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction is typically catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Analyse Des Réactions Chimiques
1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The bicyclic structure can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Cycloaddition Reactions: The bicyclo[3.1.0]hexane moiety can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include organic or iridium photoredox catalysts, blue LED irradiation, and difluorocyclopropenes . Major products formed from these reactions include various substituted bicyclo[3.1.0]hexane derivatives.
Mécanisme D'action
The mechanism of action of 1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone involves its interaction with specific molecular targets. The bicyclic structure allows for tighter binding to target proteins, enhancing the compound’s efficacy and selectivity . This interaction can modulate various biological pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone can be compared with other bicyclic compounds, such as:
Bicyclo[2.1.1]hexanes: These compounds also feature a constrained bicyclic structure but differ in their ring size and chemical properties.
Bicyclo[1.1.0]butanes: These compounds are valued for their strain-release chemistry and are used as intermediates in the synthesis of substituted four-membered rings.
The uniqueness of 1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone lies in its specific bicyclic structure, which provides distinct advantages in terms of binding affinity and selectivity .
Propriétés
IUPAC Name |
1-(1-bicyclo[3.1.0]hexanyl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-5-7(10)8-3-1-2-6(8)4-8/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZMKHRNJSNUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate](/img/structure/B2473666.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)

![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)



![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2473675.png)



![1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2473686.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide](/img/structure/B2473687.png)
